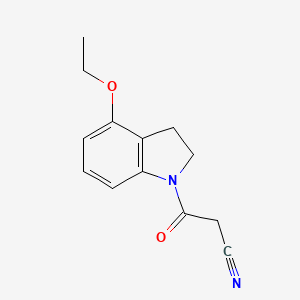

![molecular formula C10H13ClN2O3 B1477236 5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097955-39-8](/img/structure/B1477236.png)

5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Vue d'ensemble

Description

The compound “5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered heterocyclic ring with 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair into a p orbital .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a five-membered heterocyclic ring. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair into a p orbital . This results in a planar structure that contributes to the aromaticity of the molecule.Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, N-substituted pyrroles can be synthesized through the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . Another reaction involves the N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibitors

This compound serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV inhibitors are a class of medications that manage type-II diabetes by prolonging the half-life of incretin hormones, which increases insulin secretion and improves glucose tolerance. The synthesis of this compound from L-proline and chloroacetyl chloride leads to the creation of DPP-IV inhibitor Vildagliptin, showcasing its vital role in diabetes treatment research.

Conducting Polymers

Carbazole derivatives, like the one , are essential in the synthesis of conducting polymers . These polymers have excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them suitable for applications in nanodevices, rechargeable batteries, and electrochemical transistors. The carbazole moiety’s ability to be electropolymerized enhances the physico-chemical characteristics of these materials for optoelectronic applications.

Antiviral Agents

Thieno[3,2-b]pyrrole derivatives, which share a structural similarity with the compound, have been identified as potential antiviral agents . They exhibit a broad spectrum of activity against alphaviruses, such as the chikungunya virus. This suggests that our compound could be modified to develop new antiviral medications.

Photovoltaic Cells

Carbazole-based polymers have been used in the production of solar cells . The compound’s structure could be utilized to create novel polymers for active layers in solar cells, potentially improving the efficiency and stability of photovoltaic technology.

Propriétés

IUPAC Name |

2-(2-chloroacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXSSGRYLJUNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)butanoic acid](/img/structure/B1477153.png)

![3-Oxo-3-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propanenitrile](/img/structure/B1477155.png)

![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B1477156.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)

![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477163.png)

![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)

![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)

![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)

![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)

![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)